molecular formula C8H6BrNO2S B1658754 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 62054-43-7

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B1658754
CAS No.: 62054-43-7
M. Wt: 260.11 g/mol
InChI Key: VOFHJUGBYKSCFK-UHFFFAOYSA-N
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Description

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, which is further substituted with a sulfone group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to undergo nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. Enzymes such as cytochrome P450 and glutathione S-transferase are known to interact with this compound, facilitating its metabolism and detoxification. The interactions between this compound and these enzymes are essential for its biochemical activity and influence its role in various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways. The impact of this compound on cell function is evident in its ability to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including proteins and nucleic acids, through covalent and non-covalent interactions. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of enzymes, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in animal studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects. The dosage-dependent effects of this compound highlight the importance of dose-response studies in preclinical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which are essential for its detoxification and elimination from the body. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1H-1lambda~6~,2-benzothiazole-1,1-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-1lambda~6~,2-benzothiazole-1,1-dione: Lacks the bromomethyl group, resulting in different reactivity and biological activity.

    3-(Chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione:

    3-(Hydroxymethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.

Uniqueness

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHJUGBYKSCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492052
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-43-7
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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